Home > Products > Building Blocks P15144 > 4-(4-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid
4-(4-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid - 10414-02-5

4-(4-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid

Catalog Number: EVT-2960678
CAS Number: 10414-02-5
Molecular Formula: C12H12N2O4
Molecular Weight: 248.238
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Lenalidomide (3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl) piperidine-2,6-dione)

    Compound Description: Lenalidomide is a chemotherapy agent primarily used in the treatment of multiple myeloma. [] It is known to possess both immunomodulatory and anti-angiogenic properties. [, , , , , , , ]

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

    Compound Description: CPPHA is a positive allosteric modulator (PAM) of group 1 metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. [] It acts at a novel allosteric site on both receptors, distinct from the binding site of other known mGluR modulators. []

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxyphenyl)methylidene]benzohydrazide (6P)

    Compound Description: 6P is a lipophilic derivative of thalidomide synthesized to enhance its characteristics and efficacy. [] It exhibits immunomodulatory and anti-inflammatory effects. [] Studies demonstrate its interaction with bovine serum albumin (BSA). []

4-[4-(1,3-Dioxo-2,3-di­hydro-1H-isoindol-2-yl)­butoxy]­phthalo­nitrile

    Compound Description: This compound comprises a phthalo­nitrile group and an iso­indole-1,3-dione group connected by a flexible butoxy chain. [] The crystal packing is stabilized by C—H⋯O hydrogen bonds. []

(S)-2-(4-fluorophenyl)-1-(toluene-4-sulfonyl)pyrrolidine (Ro 67-7476)

    Compound Description: Ro 67-7476 functions as a positive allosteric modulator (PAM) of mGluR1. [] Its effects are distinct from those of CPPHA, suggesting a different binding site on the receptor. []

(S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast)

    Compound Description: Apremilast is a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor currently in clinical trials. [] It was developed from earlier PDE4 inhibitors containing the 1,3-dioxo-1,3-dihydroisoindol-2-yl group. []

Overview

4-(4-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid is a complex organic compound characterized by its unique isoindole ring structure and functional groups. Its molecular formula is C12H11NO4C_{12}H_{11}NO_{4}, and it has a molecular weight of approximately 233.22 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents due to its interaction with biological macromolecules .

Source

This compound can be synthesized through various organic chemistry methods, often involving the reaction of phthalic anhydride with amines and subsequent modifications to introduce the butyric acid moiety .

Classification

4-(4-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid belongs to the class of isoindole derivatives. It is classified as an amino acid derivative due to the presence of both amino and carboxylic acid functional groups within its structure.

Synthesis Analysis

Methods

The synthesis of 4-(4-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid typically involves multi-step organic reactions. A common synthetic route includes:

  1. Formation of Isoindole Ring: The reaction of phthalic anhydride with a suitable amine (such as an amino acid) leads to the formation of the isoindole structure.
  2. Functionalization: The introduction of the butyric acid moiety is achieved through further chemical transformations, which may include alkylation or acylation reactions.

Technical Details

The synthesis often requires controlled conditions:

  • Solvents: Common solvents used include dimethylformamide and dichloromethane.
  • Temperature Control: Reactions are typically conducted under specific temperature ranges to optimize yield and purity.
  • Purification: Techniques such as recrystallization or chromatography are employed to isolate the desired product from by-products .
Molecular Structure Analysis

Structure

The molecular structure of 4-(4-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid features:

  • An isoindole core with two carbonyl groups.
  • A butyric acid side chain attached to one of the nitrogen atoms.

Data

The compound's structural formula can be represented as follows:

Molecular Formula C12H11NO4\text{Molecular Formula }C_{12}H_{11}NO_{4}

The compound has a significant number of functional groups that contribute to its reactivity and potential biological activity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid can participate in various chemical reactions:

  1. Oxidation: Can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction can be performed using lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution can occur at the amino group using alkyl halides.

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidation: Conducted in acidic media with potassium permanganate.
  • Reduction: Carried out in anhydrous ether with lithium aluminum hydride.
  • Substitution: Performed in the presence of bases like sodium hydroxide.
Mechanism of Action

The mechanism of action for 4-(4-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid involves its interaction with biological targets:

  • It may bind to specific enzymes or receptors, modulating their activity.
  • Potential pathways include inhibition of enzyme activity or alteration of signal transduction processes, leading to various biological effects such as anti-inflammatory or anticancer activities .
Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically a solid form, though specific appearance details may vary based on purity and synthesis method.

Chemical Properties

Key chemical properties involve:

  • Solubility: Soluble in organic solvents such as dimethylformamide and dichloromethane.

Relevant Data

Additional data regarding stability and reactivity under various conditions are essential for practical applications in research and industry.

Applications

4-(4-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid has several scientific applications:

  1. Chemistry: Serves as a building block for synthesizing more complex molecules.
  2. Biology: Investigated for interactions with biological macromolecules which may lead to therapeutic developments.
  3. Medicine: Explored for potential therapeutic properties including anti-inflammatory and anticancer effects .
  4. Industry: Utilized in the production of specialty chemicals and materials.

This compound represents a significant area of interest for ongoing research into its synthesis, properties, and applications in various scientific fields.

Introduction to Isoindole-Based Scaffolds in Medicinal Chemistry

Structural and Functional Significance of Isoindole-1,3-dione Derivatives in Drug Design

The isoindole-1,3-dione (phthalimide) scaffold is a privileged structure in medicinal chemistry due to its structural rigidity, hydrogen-bonding capacity, and π-electron density. These features facilitate diverse interactions with biological targets, enabling the design of compounds with tailored pharmacological profiles. The core structure consists of a fused benzene ring and a five-membered dicarboximide ring, which provides a planar, electron-deficient platform for binding to enzyme active sites and protein domains [1] [7]. Modifications at the N-2 position or the aromatic ring (particularly the 4-amino substitution) significantly alter electronic properties, solubility, and target affinity. For example, N-alkylation with aliphatic chains enhances membrane permeability, while aromatic substitutions promote π-π stacking interactions [3] [5].

The compound 4-(4-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid exemplifies strategic molecular design. Its key features include:

  • 4-Amino Group: Electron-donating properties that increase aromatic ring nucleophilicity, enhancing interactions with electrophilic residues in target proteins. This group also serves as a handle for further derivatization (e.g., acylation or Schiff base formation) [7] [10].
  • Butyric Acid Linker: A flexible C4 tether terminating in a carboxylic acid. This moiety improves aqueous solubility (critical for pharmacokinetics) and enables ionic/hydrogen-bonding interactions with basic amino acid residues (e.g., lysine, arginine). The spacer length optimizes distance-dependent binding to secondary binding sites in enzymes [3] [8].

Table 1: Synthetic Strategies for 4-Amino-Substituted Isoindole-1,3-dione Derivatives

MethodKey Reagents/ConditionsYield RangeAdvantages
Mannich AminomethylationFormaldehyde + primary amine, THF reflux47–93%Single-step; adaptable to diverse amines
N-AcylationChloroacetyl chloride + phthalimide salt, DMF50–75%High regioselectivity; mild conditions
Pd-Catalyzed Coupling4-Bromophthalimide + alkenoic acid, Pd(OAc)₂60–85%Tolerates electron-withdrawing groups

Functionally, this compound’s bifunctional design supports multi-target engagement. The phthalimide core may bind hydrophobic enzyme pockets (e.g., cyclooxygenase or cholinesterase catalytic sites), while the carboxylic acid can chelate metal ions or interact with polar allosteric sites. This is evidenced by related isoindole-1,3-diones showing in vitro IC₅₀ values < 10 µM against targets like COX-2, AChE, and BACE1 [3] [7] [10]. Computational studies confirm strong binding energies (ΔG < −8 kcal/mol) via hydrogen bonding with Ser530 (COX-2) or catalytic triads in proteases [8] [10].

Historical Evolution of Amino-Substituted Isoindole Derivatives in Biomedical Research

The therapeutic exploration of isoindole derivatives began with non-amino-substituted compounds like thalidomide (approved for morning sickness in the 1950s but later withdrawn due to teratogenicity). This tragedy underscored the need for targeted modifications, driving research toward safer analogues. The introduction of amino groups at the C4 position emerged as a pivotal innovation, enhancing target specificity and reducing off-target effects [5] [7].

Key milestones include:

  • 1980s–1990s: Early studies on 3-amino-1H-isoindoles revealed local anesthetic and antiarrhythmic properties, though toxicity in dog models limited clinical advancement. This period established the core’s bioactivity potential but highlighted the need for improved safety profiles [4].
  • 2000s–2010s: Development of 4-aminoisoindoline-1,3-diones as cholinesterase inhibitors for Alzheimer’s disease (e.g., derivatives with IC₅₀ = 0.87–21.24 µM against AChE/BuChE). Structural optimization focused on N-benzylpiperazine appendages, demonstrating the impact of aromatic pharmacophores on potency [2]. Concurrently, compounds like N-substituted phthalimides showed COX-2 inhibition (e.g., compound D from [3] with 85% inhibition at 10 µM), validating anti-inflammatory applications.
  • 2010s–Present: Rational design of hybrid molecules incorporating aminoisoindole-diones with bioactive moieties (e.g., arylpiperazines, triazoles). This yielded dual-acting agents like 4-(4-aminophthalimido)butyric acid derivatives, which exhibit:
  • Neuroprotective effects via BACE1 inhibition (Ki < 100 nM for patent compounds [10]).
  • Anticancer activity through MDM2-p53 disruption [7].
  • Enhanced blood-brain barrier penetration due to balanced logP (1.5–3.5) and molecular weight (< 400 Da) [7] [10].

Table 2: Evolution of Key Biomedical Applications

EraTherapeutic AreaRepresentative DerivativesMechanistic Insights
1980–2000Cardiovascular3-Amino-1H-isoindolesNa⁺ channel blockade; refractory period prolongation
2000–2010Neurodegenerative diseases2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindole-1,3-dionesAChE active-site binding (π-π stacking with Trp279)
2010–2025Oncology & Inflammation4-(4-Aminophthalimido)alkanoic acidsMulti-target: COX-2/HDAC/BACE inhibition

Recent innovations leverage the 4-amino group for covalent targeting (e.g., Michael acceptors in kinase inhibitors) and prodrug strategies (e.g., esterified carboxylic acids for enhanced absorption). Patent MY147390A exemplifies this progression, disclosing 4-aminoisoindole-diones as BACE1 inhibitors for Alzheimer’s prophylaxis, with in silico binding scores exceeding −10 kcal/mol [10]. The scaffold’s versatility ensures its continued relevance, particularly in multifactorial diseases requiring polypharmacology [1] [7] [10].

Compound Name Registry:

  • 4-(4-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid
  • 3-Amino-1H-isoindoles
  • 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindole-1,3-dione
  • N-substituted phthalimides

Properties

CAS Number

10414-02-5

Product Name

4-(4-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid

IUPAC Name

4-(4-amino-1,3-dioxoisoindol-2-yl)butanoic acid

Molecular Formula

C12H12N2O4

Molecular Weight

248.238

InChI

InChI=1S/C12H12N2O4/c13-8-4-1-3-7-10(8)12(18)14(11(7)17)6-2-5-9(15)16/h1,3-4H,2,5-6,13H2,(H,15,16)

InChI Key

OEJGABYPZWARAR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)N)C(=O)N(C2=O)CCCC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.